N-cyclohexyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamide -

N-cyclohexyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamide

Catalog Number: EVT-4712489
CAS Number:
Molecular Formula: C18H20N4OS
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The papers describe a series of novel compounds structurally related to [, , ]triazolo[4,3-a]quinoline, investigated for their potential as positive inotropic agents. They are synthetically derived and designed based on structure-activity relationship studies to optimize their inotropic effects.

Synthesis Analysis

The synthesis of these derivatives generally involved multi-step procedures. This involved building the [, , ]triazolo[4,3-a]quinoline core and subsequently attaching various substituents to modulate their pharmacological activity. [, , , , , , ]

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, , , , , , ]

Chemical Reactions Analysis

The synthesis of these compounds involved various chemical reactions, including alkylation, acylation, and ring-closure reactions. The specific reaction conditions and reagents used varied depending on the target molecule. [, , , , , , ]

Mechanism of Action

The positive inotropic effects of many of these compounds were linked to the inhibition of phosphodiesterases (PDEs), particularly PDE3. PDEs regulate the levels of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule involved in heart muscle contraction. By inhibiting PDEs, these compounds increase cAMP levels, leading to enhanced contractility. [, , , , , , ]

Applications

The primary application of the studied compounds lies in their potential as positive inotropic agents for treating heart failure. They could offer a new therapeutic avenue for enhancing cardiac contractility. [, , , , , , ]

This section explores compounds structurally related to N-cyclohexyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamide based on the provided scientific literature. These compounds share a core structure with the target compound, often featuring variations in substituents attached to the [, , ]triazolo[4,3-a]quinoline scaffold.

PHR0007 (2-(4-(4-(Benzyloxy)-3-methoxybenzyl)piperazin-1-)-N-(1-methyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide)

  • Compound Description: PHR0007 is a novel compound investigated for its positive inotropic effects on atrial dynamics in rabbit atria []. The study demonstrated that PHR0007 significantly increased atrial pulse pressure and stroke volume. Furthermore, the research suggested that PHR0007 achieves these effects via the PDE-cAMP-PKA signaling pathway [].
  • Compound Description: This compound belongs to a series of 2‐(4‐(4‐substituted benzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides synthesized and evaluated for their positive inotropic activities []. This specific derivative (6e) demonstrated significant potency in increasing stroke volume in isolated rabbit-heart preparations [].

N-(1-(3-chlorophenyl)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(4-cinnamylpiperazin-1-yl)acetamide (5e)

  • Compound Description: This compound is a member of the (E)-2-(4-cinnamylpiperazin-1-yl)-N-(1-substituted-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide series, synthesized and evaluated for positive inotropic activity []. This particular derivative (5e) displayed remarkable potency in increasing stroke volume in isolated rabbit heart preparations, significantly surpassing the standard drug milrinone [].

2-(4-(4-methylbenzyl)-[1,4]-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide (6m)

  • Compound Description: This compound is part of a series of N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl-[1,4]diazepan-1-yl)acetamides investigated for positive inotropic activity []. Compound 6m displayed substantial potency in enhancing stroke volume in isolated rabbit heart preparations, comparing favorably to the standard drug milrinone [].

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Relevance: While SGX523 differs significantly from N-cyclohexyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamide in its overall structure, both compounds share the presence of a [, , ]triazolo-fused heterocyclic system and a thioether linker. Understanding the metabolic liabilities of SGX523, particularly its conversion to the less soluble 2-quinolinone metabolite, could offer insights for designing safer analogs of N-cyclohexyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamide.

Properties

Product Name

N-cyclohexyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamide

IUPAC Name

N-cyclohexyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C18H20N4OS/c23-17(19-14-7-2-1-3-8-14)12-24-18-21-20-16-11-10-13-6-4-5-9-15(13)22(16)18/h4-6,9-11,14H,1-3,7-8,12H2,(H,19,23)

InChI Key

NOJLMKOITIBYKW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.